3,5-Dimethylpyridine-2-carboxylic acid

Description

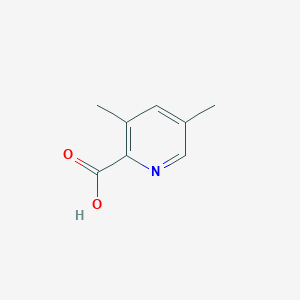

Structure

3D Structure

Properties

IUPAC Name |

3,5-dimethylpyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2/c1-5-3-6(2)7(8(10)11)9-4-5/h3-4H,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRQQOEOERUUJFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N=C1)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80572674 | |

| Record name | 3,5-Dimethylpyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80572674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4733-68-0 | |

| Record name | 3,5-Dimethyl-2-pyridinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4733-68-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Dimethylpyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80572674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-Dimethylpyridine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3,5-Dimethylpyridine-2-carboxylic Acid (CAS No. 4733-68-0)

Executive Summary

3,5-Dimethylpyridine-2-carboxylic acid is a substituted picolinic acid derivative that serves as a highly valuable heterocyclic building block in modern organic synthesis and medicinal chemistry. Its unique structural arrangement, featuring a pyridine core with strategically placed methyl groups and a carboxylic acid handle, makes it a versatile intermediate for creating complex molecular architectures. The pyridine ring acts as a bioisosteric replacement for phenyl groups, often improving metabolic stability and solubility, while the carboxylic acid provides a reactive site for amide bond formation, esterification, and other key coupling reactions. This guide offers a comprehensive overview of its chemical properties, a validated synthesis protocol, analytical characterization methods, and its significant applications in the field of drug discovery and development.

Chemical Identity and Physicochemical Properties

This compound, also known as 3,5-lutidine-2-carboxylic acid, is a solid organic compound. The foundational picolinic acid structure is known to be a catabolite of the amino acid tryptophan.[1] The addition of two methyl groups at the 3- and 5-positions of the pyridine ring significantly influences the molecule's steric and electronic properties, which can be strategically exploited in drug design to modulate target binding and pharmacokinetic profiles.

Molecular Structure

The structure consists of a pyridine ring with a carboxylic acid group at the C2 position and methyl groups at the C3 and C5 positions.

Caption: 2D structure of this compound.

Quantitative Data Summary

The key properties of this compound are summarized in the table below, compiled from various chemical supplier and database sources.

| Property | Value | Source |

| CAS Number | 4733-68-0 | [2][3] |

| Molecular Formula | C₈H₉NO₂ | [3] |

| Molecular Weight | 151.16 g/mol | [2][3] |

| Appearance | Solid | [4] |

| Purity | ≥95% (typical) | [2][3] |

| Melting Point | Data not consistently available | N/A |

| Solubility | Data not consistently available | N/A |

Synthesis and Purification

While specific, peer-reviewed syntheses for this compound are not abundantly published, a robust and logical synthetic route can be devised based on established pyridine chemistry. The most common and industrially viable method for producing picolinic acids involves the oxidation of the corresponding methylpyridine (picoline).[1] Therefore, the synthesis of this target molecule logically starts from 2,3,5-trimethylpyridine (also known as 2,3,5-collidine).

The causality behind this choice is the selective reactivity of the methyl group at the C2 position. This methyl group is more activated towards oxidation compared to those at the C3 and C5 positions due to the electronic influence of the adjacent ring nitrogen. Strong oxidizing agents like potassium permanganate (KMnO₄) are effective for this transformation.[1]

Hypothetical Synthesis Workflow

Caption: Workflow for the synthesis of the target compound.

Detailed Experimental Protocol

This protocol is a representative procedure adapted from standard methods for picoline oxidation.

-

Setup: To a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, add 2,3,5-trimethylpyridine (0.1 mol).

-

Oxidant Preparation: In a separate beaker, dissolve potassium permanganate (KMnO₄, 0.3 mol) in 500 mL of water. This may require gentle heating.

-

Reaction: Heat the flask containing the trimethylpyridine to reflux (approx. 100°C). Add the KMnO₄ solution dropwise via the dropping funnel over 2-3 hours.

-

Scientific Rationale: A slow, controlled addition is crucial to manage the exothermicity of the oxidation reaction and prevent dangerous thermal runaways. Refluxing ensures the reaction proceeds to completion.

-

-

Monitoring: Continue to heat the reaction mixture under reflux for an additional 12-18 hours, or until the characteristic purple color of the permanganate has disappeared, indicating its consumption. A brown manganese dioxide (MnO₂) precipitate will form.

-

Workup - Filtration: Cool the reaction mixture to room temperature. Filter the mixture through a pad of celite to remove the MnO₂ solid. Wash the filter cake with a small amount of hot water to recover any adsorbed product.

-

Self-Validation: The complete removal of the MnO₂ is essential for a clean product. The filtrate should be a clear, colorless to pale yellow solution.

-

-

Workup - Acidification: Transfer the combined filtrate to a beaker and cool it in an ice bath. Slowly add concentrated hydrochloric acid (HCl) dropwise with stirring until the pH of the solution is approximately 3-4.

-

Causality: The product exists as its potassium salt (potassium 3,5-dimethylpyridine-2-carboxylate) in the basic filtrate. Acidification protonates the carboxylate, causing the neutral, less soluble carboxylic acid to precipitate out of the aqueous solution.

-

-

Isolation: Collect the resulting white precipitate by vacuum filtration. Wash the solid with a small amount of cold deionized water to remove inorganic salts.

-

Purification: For higher purity, recrystallize the crude product from a suitable solvent system, such as an ethanol/water mixture. Dry the purified crystals under vacuum.

Applications in Research and Drug Development

Pyridine carboxylic acid isomers are considered "privileged scaffolds" in medicinal chemistry, forming the core of numerous FDA-approved drugs.[5][6] They are instrumental in developing treatments for a wide range of diseases, including cancer, tuberculosis, and diabetes.[7] this compound is a valuable building block within this class for several key reasons:

-

Scaffold for Amide Coupling: The carboxylic acid group is a versatile handle for standard amide bond formation (e.g., using EDC/HOBt or HATU coupling reagents). This allows for the systematic exploration of the chemical space around the pyridine core, a fundamental strategy in structure-activity relationship (SAR) studies.

-

Bioisosterism: The pyridine ring is a common bioisostere for a phenyl ring. Its nitrogen atom can act as a hydrogen bond acceptor and can alter the molecule's pKa, solubility, and metabolic profile, often leading to improved drug-like properties.

-

Enzyme Inhibition: Picolinic acid derivatives are known to be effective enzyme inhibitors.[7] The pyridine nitrogen and the adjacent carboxylate can act as a bidentate chelating unit for metal ions in the active sites of metalloenzymes, a mechanism critical for inhibition.[1] The methyl groups at the 3- and 5-positions provide steric bulk that can be used to achieve selective binding to a target enzyme's active site over other related enzymes.

Logical Integration into a Drug Candidate

The diagram below illustrates how this compound could be incorporated into a hypothetical kinase inhibitor. Kinase inhibitors are a major class of cancer therapeutics, and many feature a core heterocyclic scaffold.

Caption: Integration workflow into a complex bioactive molecule.

Spectroscopic and Analytical Characterization

Confirming the identity and purity of the synthesized this compound is paramount. Standard analytical techniques are employed.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals: two singlets for the two non-equivalent methyl groups, a singlet for the proton at the C4 position, a singlet for the proton at the C6 position, and a broad singlet for the carboxylic acid proton. A study on the related 3,5-dimethylpyridine showed characteristic signals for the methyl protons and the aromatic protons.[8]

-

¹³C NMR Spectroscopy: The carbon NMR would show eight distinct signals corresponding to the eight carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid, which would appear significantly downfield (~170 ppm).[9]

-

Mass Spectrometry (MS): Electron ionization (EI-MS) would show a molecular ion peak (M+) corresponding to its molecular weight (151.16).

-

Purity Analysis: High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is the standard method for determining the purity of the final compound, which is typically expected to be >95%.[3]

Safety and Handling

While specific safety data for this compound is not extensively documented, it should be handled with the standard precautions for laboratory chemicals. Based on related structures like dimethyl pyridine-3,5-dicarboxylate, it may cause skin and eye irritation and may cause respiratory irritation.[10]

-

Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Use in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a strategically important building block for researchers in synthetic and medicinal chemistry. Its well-defined structure offers a reliable platform for creating novel compounds with potential therapeutic value. The synthetic route, based on the selective oxidation of a trimethylpyridine precursor, is a logical and feasible approach. Its utility in drug discovery, particularly as a scaffold for enzyme inhibitors and as a bioisosteric element, ensures its continued relevance in the development of next-generation pharmaceuticals.

References

- Grokipedia. Picolinic acid. [Link]

- Khan, I., et al. (2024). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Drug Design, Development and Therapy, 18, 1637-1668. [Link]

- PubChem. Picolinic acid.

- Wikipedia. Picolinic acid. [Link]

- NINGBO INNO PHARMCHEM CO.,LTD. The Significance of 3-Methylpyridine-2-carboxylic Acid in Advancing Chemical Research. [Link]

- Limmer, S., et al. (2019). Synthesis of 15N-labelled 3,5-dimethylpyridine. Journal of Labelled Compounds and Radiopharmaceuticals, 62(14), 914-919. [Link]

- PubChem. Dimethyl pyridine-3,5-dicarboxylate.

- Arkat USA. The structure of 3,5-dimethylpyrazole/carboxylic acids co-crystals. ARKIVOC 2005 (vii) 91-101. [Link]

- Google Patents.

- PubMed. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. [Link]

Sources

- 1. Picolinic acid - Wikipedia [en.wikipedia.org]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. synchem.de [synchem.de]

- 4. Picolinic acid | C6H5NO2 | CID 1018 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis of 15N‐labelled 3,5‐dimethylpyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. arkat-usa.org [arkat-usa.org]

- 10. Dimethyl pyridine-3,5-dicarboxylate | C9H9NO4 | CID 78339 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3,5-Dimethylpyridine-2-carboxylic acid

An authoritative guide for researchers, scientists, and professionals in drug development on the synthesis, characterization, and application of 3,5-Dimethylpyridine-2-carboxylic acid, a key building block in modern medicinal chemistry.

Abstract

This compound, a substituted pyridine derivative, is a compound of significant interest in the field of medicinal chemistry and drug discovery. Its structural motif is a key component in a variety of biologically active molecules. This technical guide provides a comprehensive overview of this compound, including its fundamental chemical and physical properties, detailed synthesis and purification protocols, and advanced analytical characterization techniques. Furthermore, this document explores the compound's applications in drug development, highlighting its role as a versatile scaffold and intermediate in the synthesis of novel therapeutic agents. The insights and methodologies presented herein are intended to serve as a valuable resource for researchers and scientists engaged in the design and synthesis of next-generation pharmaceuticals.

Introduction

Pyridine carboxylic acids and their derivatives are a cornerstone of modern medicinal chemistry, with isomers like picolinic acid, nicotinic acid, and isonicotinic acid forming the basis for a multitude of drugs targeting a wide range of diseases, including tuberculosis, cancer, and diabetes.[1] The strategic placement of substituents on the pyridine ring allows for the fine-tuning of a molecule's physicochemical properties and biological activity. This compound, with its distinct substitution pattern, offers a unique scaffold for the development of novel enzyme inhibitors and other therapeutic agents.[1] Its structural features can be exploited to achieve specific interactions with biological targets, making it a valuable building block for drug design and development. This guide aims to provide a detailed and practical resource for the scientific community, covering the essential aspects of working with this important chemical entity.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its effective use in synthesis and drug design. These properties influence its reactivity, solubility, and pharmacokinetic profile in potential drug candidates.

Molecular Structure and Weight

The core of this compound is a pyridine ring substituted with two methyl groups at the 3 and 5 positions and a carboxylic acid group at the 2 position.

| Property | Value | Source |

| Molecular Formula | C₈H₉NO₂ | |

| Molecular Weight | 151.16 g/mol | [2] |

| CAS Number | 4733-68-0 | [2] |

Spectroscopic Data

Spectroscopic analysis is crucial for the unambiguous identification and characterization of this compound.

-

¹H NMR (Nuclear Magnetic Resonance): The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. For a related compound, 3,5-dimethylpyrazine-2-carboxylic acid, the following peaks were observed in CDCl₃: a singlet at 8.64 ppm (1H), a singlet at 2.97 ppm (3H), and a singlet at 2.62 ppm (3H).[3]

-

¹³C NMR: The carbon-13 NMR spectrum reveals the different carbon environments. For 3,5-dimethylpyrazine-2-carboxylic acid in CDCl₃, peaks were observed at 164.2, 154.7, 150.2, 148.8, 138.0, 23.6, and 21.4 ppm.[3]

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern. For 3,5-dimethylpyrazine-2-carboxylic acid, the calculated m/z for [M+H]⁺ is 153.0664, with an observed value of 153.0667.[3]

-

Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in the molecule. The adsorption of pyridine carboxylic acids on surfaces can be characterized by changes in the IR spectra, particularly in the regions corresponding to the pyridyl ring nitrogen and carboxylate functional groups.[4]

Synthesis and Purification

The synthesis of pyridine carboxylic acids can be achieved through various methods, including the oxidation of alkylpyridines.[5] The following section details a general, yet robust, protocol for the laboratory-scale synthesis and purification of this compound, emphasizing experimental causality and self-validating system design.

Synthetic Workflow

The synthesis of this compound typically involves the oxidation of a suitable precursor, such as 3,5-dimethylpyridine. The choice of oxidizing agent and reaction conditions is critical to achieving a high yield and purity.

Caption: A generalized workflow for the synthesis and purification of this compound.

Detailed Experimental Protocol: Oxidation of 3,5-Dimethylpyridine

This protocol describes a common method for the synthesis of pyridine carboxylic acids.

Materials:

-

3,5-Dimethylpyridine

-

Potassium permanganate (KMnO₄)

-

Sulfuric acid (H₂SO₄)

-

Sodium bisulfite (NaHSO₃)

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3,5-dimethylpyridine in water.

-

Oxidation: Slowly add potassium permanganate to the solution while maintaining a specific temperature. The reaction is typically exothermic and requires careful control. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Quenching: After the reaction is complete, the excess potassium permanganate is quenched by the addition of sodium bisulfite until the purple color disappears.

-

Acidification and Extraction: The solution is then acidified with sulfuric acid to precipitate the carboxylic acid. The product is extracted with a suitable organic solvent, such as diethyl ether.

-

Drying and Evaporation: The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification: The crude this compound can be purified by recrystallization from an appropriate solvent system or by column chromatography on silica gel.

Self-Validation: The purity of the final product should be assessed by melting point determination and confirmed by spectroscopic methods (NMR, MS, and IR) to match the expected data.

Analytical Methodologies

Accurate and reliable analytical methods are essential for the quality control of this compound and for studying its behavior in biological systems.

Chromatographic Techniques

Liquid chromatography is a powerful tool for the analysis of carboxylic acids.[6]

-

High-Performance Liquid Chromatography (HPLC): HPLC coupled with a UV detector is a standard method for assessing the purity of this compound. A reverse-phase C18 column is typically used with a mobile phase consisting of a mixture of acetonitrile and water with a pH modifier like formic acid.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): For more sensitive and selective detection, especially in complex matrices like biological samples, LC-MS is the method of choice.[6] This technique provides both retention time and mass-to-charge ratio information, allowing for confident identification and quantification.

Protocol: HPLC Purity Analysis

Instrumentation:

-

HPLC system with a UV detector

-

C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Mobile Phase:

-

A: 0.1% Formic acid in water

-

B: 0.1% Formic acid in acetonitrile

Gradient Program:

-

A typical gradient would start with a high percentage of mobile phase A and gradually increase the percentage of mobile phase B over time to elute the compound.

Detection:

-

UV detection at a wavelength where the compound has maximum absorbance (e.g., 254 nm).

Sample Preparation:

-

Dissolve a small amount of the sample in the mobile phase or a suitable solvent and filter through a 0.45 µm syringe filter before injection.

Applications in Drug Discovery and Development

Pyridine carboxylic acid derivatives are prevalent in pharmaceuticals due to their ability to act as enzyme inhibitors and engage in various biological interactions.[1]

Role as a Molecular Scaffold

The rigid structure of the pyridine ring in this compound provides a well-defined framework for the attachment of other functional groups. This allows for the systematic exploration of structure-activity relationships (SAR) in drug design. The methyl and carboxylic acid groups can be modified to optimize binding affinity, selectivity, and pharmacokinetic properties.

Precursor for Complex Molecule Synthesis

This compound serves as a key intermediate in the synthesis of more complex molecules with therapeutic potential. For instance, the carboxylic acid group can be readily converted to amides, esters, or other functional groups to build larger, more intricate structures.[7][8]

Caption: The central role of this compound in drug discovery.

Potential Therapeutic Areas

While specific biological activities of this compound itself are not extensively documented in the provided search results, the broader class of pyridine carboxylic acids has shown promise in various therapeutic areas, including:

-

Anti-inflammatory and Anti-hyperglycemic Agents: Novel nicotinic acid derivatives have been synthesized and shown to possess both anti-inflammatory and anti-hyperglycemic properties.[9]

-

Anticancer Activity: Metal complexes of pyridine carboxylic acids have been synthesized and have demonstrated antitumor activity.[10] Additionally, dimethylpyridine-3-carboxamide derivatives have been designed as MMP-13 inhibitors with potential anticancer activity.[7][8]

Conclusion

This compound is a valuable and versatile building block in the field of medicinal chemistry. Its well-defined structure and tunable chemical properties make it an attractive scaffold for the design and synthesis of novel therapeutic agents. This technical guide has provided a comprehensive overview of its physicochemical properties, synthetic and analytical methodologies, and its applications in drug discovery. The detailed protocols and workflows presented herein are intended to empower researchers and scientists to effectively utilize this important compound in their pursuit of innovative medicines. As our understanding of disease pathways continues to grow, the strategic use of scaffolds like this compound will undoubtedly play a crucial role in the development of the next generation of targeted therapies.

References

- Metabolites of Key Flavor Compound 2,3,5-Trimethylpyrazine in Human Urine - medi

- Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed. [Link]

- US8575350B2 - Process for producing pyridine carboxylic acids - Google P

- New Dimethylpyridine-3-Carboxamide Derivatives as MMP-13 Inhibitors with Anticancer Activity - MDPI. [Link]

- New Dimethylpyridine-3-Carboxamide Derivatives as MMP-13 Inhibitors with Anticancer Activity - PMC - NIH. [Link]

- Infrared Spectroscopic Analysis of the Adsorption of Pyridine Carboxylic Acids on Colloidal Ceria - ResearchG

- Synthesis and anticancer activities of Cu2+, Zn2+, Co2+ and Ni2+ complexes containing pyridine carboxylic acids. [Link]

- Discovery of new pyridine 3-carboxylic acid-based pharmacophores as dual anti-inflammatory and anti-hyperglycemic agents - PubMed. [Link]

- Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - MDPI. [Link]

Sources

- 1. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. mediatum.ub.tum.de [mediatum.ub.tum.de]

- 4. researchgate.net [researchgate.net]

- 5. US8575350B2 - Process for producing pyridine carboxylic acids - Google Patents [patents.google.com]

- 6. mdpi.com [mdpi.com]

- 7. New Dimethylpyridine-3-Carboxamide Derivatives as MMP-13 Inhibitors with Anticancer Activity [mdpi.com]

- 8. New Dimethylpyridine-3-Carboxamide Derivatives as MMP-13 Inhibitors with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery of new pyridine 3-carboxylic acid-based pharmacophores as dual anti-inflammatory and anti-hyperglycemic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. JCM-V3-1562 Synthesis and anticancer activities of Cu2+, Zn2+, Co2+ and Ni2+ complexes containing pyridine carboxylic acids [jcmimagescasereports.org]

An In-depth Technical Guide to the Chemical Properties of 3,5-Dimethylpyridine-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the chemical properties of 3,5-dimethylpyridine-2-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and materials science. By delving into its structure, synthesis, spectroscopic signature, reactivity, and safe handling, this document aims to equip researchers with the foundational knowledge required for its effective application in novel molecular design and development.

Molecular Structure and Physicochemical Properties

This compound, also known as 3,5-lutidine-2-carboxylic acid, possesses a pyridine ring substituted with two methyl groups at the 3- and 5-positions and a carboxylic acid group at the 2-position. This unique arrangement of substituents imparts a distinct set of electronic and steric properties that govern its reactivity and potential applications.

The molecular structure can be visualized as follows:

Caption: 2D structure of this compound.

Table 1: Core Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₈H₉NO₂ | [1] |

| Molecular Weight | 151.16 g/mol | [1] |

| CAS Number | 4733-68-0 | [1] |

| Appearance | Solid | Inferred from typical state of similar organic acids |

| pKa | Estimated to be slightly lower than that of picolinic acid (~5.2) due to the electron-donating methyl groups. The pKa of the parent base, 3,5-lutidine, is 6.15.[2] | Inferred from chemical principles and related compound data |

| Solubility | Likely soluble in polar organic solvents such as methanol, ethanol, and DMSO. Limited solubility in water and nonpolar solvents like hexane. | Inferred from chemical structure |

Synthesis of this compound

The most direct and common synthetic route to this compound is through the hydrolysis of its corresponding nitrile, 2-cyano-3,5-dimethylpyridine. This transformation is a robust and well-established method for the preparation of carboxylic acids from nitriles.[3][4]

Caption: Synthetic workflow for this compound.

Experimental Protocol: Hydrolysis of 2-Cyano-3,5-dimethylpyridine

This protocol is a generalized procedure based on established methods for nitrile hydrolysis.[3][4] Researchers should optimize reaction conditions based on their specific laboratory setup and scale.

Materials:

-

2-Cyano-3,5-dimethylpyridine

-

Concentrated Sulfuric Acid (H₂SO₄) or Sodium Hydroxide (NaOH) pellets

-

Deionized Water

-

Diethyl ether or other suitable extraction solvent

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Hydrochloric Acid (HCl) or Sodium Bicarbonate (NaHCO₃) for neutralization

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-cyano-3,5-dimethylpyridine.

-

Acid-Catalyzed Hydrolysis: Slowly add a solution of aqueous sulfuric acid (e.g., 50% v/v) to the nitrile. The reaction is exothermic, so addition should be controlled, and the flask may be cooled in an ice bath.

-

Heating: Once the initial exotherm subsides, heat the reaction mixture to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed. The disappearance of the nitrile peak (around 2220-2260 cm⁻¹) and the appearance of a broad O-H stretch (2500-3300 cm⁻¹) and a carbonyl C=O stretch (around 1700 cm⁻¹) in the Infrared (IR) spectrum of a reaction aliquot can also be used to monitor the reaction.[5][6]

-

Work-up (Acidic Hydrolysis):

-

Cool the reaction mixture to room temperature and then in an ice bath.

-

Carefully neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate or by pouring the cooled reaction mixture onto crushed ice and then neutralizing.

-

The product may precipitate out of the solution upon neutralization. If so, collect the solid by filtration.

-

If the product remains in solution, extract the aqueous layer multiple times with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Combine the organic extracts and dry over anhydrous MgSO₄ or Na₂SO₄.

-

Filter to remove the drying agent and concentrate the solvent in vacuo to yield the crude product.

-

-

Base-Catalyzed Hydrolysis (Alternative):

-

Dissolve 2-cyano-3,5-dimethylpyridine in an aqueous solution of sodium hydroxide (e.g., 10-20% w/v).

-

Heat the mixture to reflux and monitor the reaction as described above.

-

Cool the reaction mixture and acidify with concentrated HCl until the pH is acidic (pH 2-3). The carboxylic acid will precipitate.

-

Collect the solid product by filtration, wash with cold water, and dry.

-

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane).

Spectroscopic Characterization

The identity and purity of this compound are confirmed through a combination of spectroscopic techniques.

Table 2: Expected Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR | - Aromatic Protons: Two singlets or narrow doublets in the aromatic region (δ 7.0-8.5 ppm), corresponding to the protons at the 4- and 6-positions of the pyridine ring. The exact chemical shifts will be influenced by the electronic effects of the substituents.[7][8] - Methyl Protons: Two singlets in the aliphatic region (δ 2.0-3.0 ppm), corresponding to the two methyl groups.[7][8] - Carboxylic Acid Proton: A broad singlet at a downfield chemical shift (δ 10-13 ppm), which is often exchangeable with D₂O.[7] |

| ¹³C NMR | - Carbonyl Carbon: A signal in the downfield region (δ 165-185 ppm).[9][10] - Pyridine Ring Carbons: Five distinct signals in the aromatic region (δ 120-160 ppm). The chemical shifts will be influenced by the positions of the substituents.[9] - Methyl Carbons: Two signals in the aliphatic region (δ 15-30 ppm).[9] |

| Infrared (IR) Spectroscopy | - O-H Stretch: A very broad and strong absorption band from approximately 2500 to 3300 cm⁻¹, characteristic of the hydrogen-bonded carboxylic acid dimer.[6][11][12][13] - C-H Stretch (Aromatic & Aliphatic): Absorptions just above and below 3000 cm⁻¹.[6] - C=O Stretch: A strong, sharp absorption band around 1700-1725 cm⁻¹.[6][11][12][13] - C=N and C=C Stretches (Pyridine Ring): Medium to weak absorptions in the 1400-1600 cm⁻¹ region.[6] |

| Mass Spectrometry (MS) | - Molecular Ion (M⁺): A peak corresponding to the molecular weight of the compound (151.16 g/mol ).[14][15][16][17] - Fragmentation Pattern: Characteristic fragments would include the loss of the hydroxyl group (M-17), the carboxylic acid group (M-45), and potentially fragments arising from the cleavage of the pyridine ring.[15] |

Reactivity and Synthetic Applications

The chemical reactivity of this compound is primarily dictated by the carboxylic acid functionality and the pyridine ring.

Caption: Key reactions of this compound.

Esterification

The carboxylic acid group can be readily converted to an ester through various established methods.

-

Fischer Esterification: Reaction with an alcohol in the presence of a strong acid catalyst (e.g., H₂SO₄) provides the corresponding ester. This is an equilibrium-driven process, often requiring the use of excess alcohol as the solvent.[18][19]

-

Steglich Esterification: For more sensitive substrates or to avoid harsh acidic conditions, the Steglich esterification using a carbodiimide coupling agent like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP) is highly effective.[20]

Amide Bond Formation

The synthesis of amides from this compound is a crucial transformation for the development of new drug candidates and functional materials. This is typically achieved using peptide coupling reagents to activate the carboxylic acid.[21][22][23]

Common Amide Coupling Protocol:

-

Activation: Dissolve this compound in an anhydrous aprotic solvent (e.g., dimethylformamide (DMF) or dichloromethane (DCM)).

-

Add a coupling reagent such as HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC/NHS (N-hydroxysuccinimide).[21]

-

Add a non-nucleophilic base like diisopropylethylamine (DIPEA) to neutralize any acidic byproducts.

-

Amine Addition: Add the desired primary or secondary amine to the activated carboxylic acid solution.

-

Stir the reaction at room temperature until completion, monitoring by TLC or LC-MS.

-

Perform an appropriate aqueous work-up and purify the resulting amide by column chromatography or recrystallization.

Decarboxylation

Pyridine-2-carboxylic acids can undergo decarboxylation upon heating, often facilitated by a metal catalyst, to yield the corresponding pyridine.[24][25] In the case of this compound, this reaction would yield 3,5-lutidine. The ease of decarboxylation of picolinic acids is a notable chemical property.[25]

Safety and Handling

As with any chemical, proper safety precautions must be observed when handling this compound.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Applications in Research and Development

The structural motifs present in this compound make it a valuable building block in several areas of research:

-

Drug Discovery: The pyridine ring is a common scaffold in many pharmaceuticals. The carboxylic acid handle allows for the facile introduction of various functional groups through amide and ester linkages, enabling the exploration of structure-activity relationships (SAR).

-

Ligand Synthesis: The nitrogen atom of the pyridine ring and the oxygen atoms of the carboxylate group can act as coordination sites for metal ions, making this compound a potential ligand for the synthesis of metal-organic frameworks (MOFs) and coordination complexes with interesting catalytic or material properties.

-

Agrochemicals: Pyridine-based compounds are also prevalent in agrochemicals, and this compound can serve as a precursor for the synthesis of new herbicides, fungicides, and insecticides.

References

- Supplementary Information. The Royal Society of Chemistry. [Link]

- IR handout.pdf.

- Mass Spectrometry Fragmentation Patterns. HSC Chemistry - Science Ready. [Link]

- Copper(ii) facilitated decarboxylation for the construction of pyridyl–pyrazole skeletons. Royal Society of Chemistry. [Link]

- Amide Synthesis. Fisher Scientific. [Link]

- Infrared Spectrometry. MSU chemistry. [Link]

- Mass Spectrometry - Fragmentation P

- A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Royal Society of Chemistry. [Link]

- Useful Spectroscopic Data. University of Colorado Boulder. [Link]

- IR Absorption Table. University of California, Los Angeles. [Link]

- The structure of 3,5-dimethylpyrazole/carboxylic acids co-crystals.

- 3,5-Dimethylpyridine. PubChem. [Link]

- Uniting Amide Synthesis and Activation by PIII/PV-Catalyzed Serial Condensation: Three-Component Assembly of 2-Amidopyridines. NIH. [Link]

- Doubly Decarboxylative Synthesis of 4-(Pyridylmethyl)chroman-2-ones and 2-(Pyridylmethyl)chroman-4-ones under Mild Reaction Conditions. MDPI. [Link]

- Exploring the Role of 3,5-Dimethylpiperidine in Modern Organic Synthesis. Medium. [Link]

- Preparation of Carboxylic Acids: Hydrolysis of Nitriles. Moodle. [Link]

- Simple Method for the Esterification of Carboxylic Acids. Organic Chemistry Portal. [Link]

- mass spectra - fragmentation p

- NMR Spectroscopy :: 13C NMR Chemical Shifts.

- Proton NMR chemical shifts and coupling constants for brain metabolites. Wiley Online Library. [Link]

- Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterific

- Optimized amide bond reaction using heterocyclic compounds and carboxylic acid. EurekAlert!. [Link]

- Show the fragmentations that give rise to the peaks at m/z 43, 57... | Study Prep in Pearson+. Pearson. [Link]

- Esterification of pyridine carboxylic acids.

- The synthetic method of 2-pyridine carboxylic acid.

- Interpreting Infrared Spectra. Specac Ltd. [Link]

- Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions.

- Interpreting C-13 NMR Spectra. Chemistry LibreTexts. [Link]

- Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. PMC - NIH. [Link]

- Hydrolysis of nitriles to carboxylic acids.

- 1 H and 13 C NMR Chemical Shifts, Multiplicities, Coupling Constants,...

- MASS SPECTROMETRY: FRAGMENTATION P

- Acid to Ester - Common Conditions.

- NMR Spectroscopy :: 1H NMR Chemical Shifts.

- 1 Table from pKa values in organic chemistry – making maximum use of the available data Agnes Kütt, Sigrid Selberg, Ivari Kal. University of Tartu. [Link]

- Dimethyl pyridine-3,5-dicarboxyl

- Rate of Decarboxylation of pyridinecarboxylic acids [closed]. Chemistry Stack Exchange. [Link]

- Studies towards the synthesis of 3,5-dimethylorsellinic acid meroterpenoids. OpenBU. [Link]

- Making Carboxylic Acids by the Hydrolysis of Nitriles. Chemistry LibreTexts. [Link]

- 3,5-Lutidine. Wikipedia. [Link]

Sources

- 1. guidechem.com [guidechem.com]

- 2. 3,5-Lutidine - Wikipedia [en.wikipedia.org]

- 3. Preparation of Carboxylic Acids: Hydrolysis of Nitriles [moodle.tau.ac.il]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. rsc.org [rsc.org]

- 6. www1.udel.edu [www1.udel.edu]

- 7. pfeifer.phas.ubc.ca [pfeifer.phas.ubc.ca]

- 8. organicchemistrydata.org [organicchemistrydata.org]

- 9. organicchemistrydata.org [organicchemistrydata.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Infrared Spectrometry [www2.chemistry.msu.edu]

- 12. IR Absorption Table [webspectra.chem.ucla.edu]

- 13. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 14. scienceready.com.au [scienceready.com.au]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. chemguide.co.uk [chemguide.co.uk]

- 17. Show the fragmentations that give rise to the peaks at m/z 43, 57... | Study Prep in Pearson+ [pearson.com]

- 18. masterorganicchemistry.com [masterorganicchemistry.com]

- 19. Acid to Ester - Common Conditions [commonorganicchemistry.com]

- 20. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. Amide Synthesis [fishersci.co.uk]

- 23. Optimized amide bond reaction using heterocyclic compounds and carboxylic acid | EurekAlert! [eurekalert.org]

- 24. Copper(ii) facilitated decarboxylation for the construction of pyridyl–pyrazole skeletons - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 25. chemistry.stackexchange.com [chemistry.stackexchange.com]

3,5-Dimethylpyridine-2-carboxylic acid solubility profile

An In-depth Technical Guide to the Solubility Profile of 3,5-Dimethylpyridine-2-carboxylic Acid

Foreword: Charting the Course of a Candidate Molecule

In the landscape of drug discovery and development, the journey of a candidate molecule from the laboratory bench to clinical application is fraught with challenges. Among the most fundamental of these is solubility. An otherwise potent and selective molecule is of little therapeutic value if it cannot be effectively dissolved and absorbed by the body. Solubility is a critical determinant of bioavailability, dictates formulation strategies, and ultimately influences a drug's success or failure.[1][2][3]

This guide provides a comprehensive examination of the solubility profile of this compound (CAS: 4733-68-0), a heterocyclic compound with structural motifs of interest to medicinal chemists. While extensive public data on this specific molecule is limited, its structure allows for a robust, predictive analysis grounded in fundamental physicochemical principles. Here, we move beyond a simple data sheet to offer a framework for investigation. This document is designed for researchers, scientists, and drug development professionals, providing not only a predicted solubility profile but also the detailed, field-proven methodologies required to experimentally determine and validate these essential properties. We will explore the "why" behind experimental choices, ensuring that the protocols described herein serve as a self-validating system for your own investigations.

Physicochemical Landscape of this compound

The solubility behavior of a molecule is intrinsically linked to its structure. This compound is an amphoteric molecule, meaning it possesses both acidic and basic functional groups. Understanding these features is key to predicting its behavior in different environments.

-

Acidic Group: The carboxylic acid (-COOH) at the 2-position is a proton donor. In environments with a pH above its pKa, this group will deprotonate to form a negatively charged carboxylate (-COO⁻), which can readily form hydrogen bonds with water, enhancing solubility.

-

Basic Group: The nitrogen atom within the pyridine ring is a proton acceptor. In environments with a pH below its pKa, this nitrogen will be protonated (pyridinium ion), imparting a positive charge and increasing aqueous solubility.

-

Lipophilic Moieties: The two methyl (-CH₃) groups at positions 3 and 5, along with the aromatic pyridine ring itself, contribute to the molecule's lipophilicity, favoring solubility in non-polar organic solvents.

This duality means the molecule's net charge—and therefore its aqueous solubility—is highly dependent on the pH of the solution.[4][5][6] At a specific pH, known as the isoelectric point (pI), the molecule will have a net neutral charge, leading to minimal aqueous solubility. As the pH moves away from the pI in either direction, ionization increases, and solubility is expected to rise dramatically.

Predicted Solubility at a Glance

| Solvent Type | Example Solvents | Predicted Solubility | Rationale |

| Aqueous Buffers | Phosphate-Buffered Saline (PBS) | Highly pH-dependent | Amphoteric nature allows for salt formation at low and high pH, increasing solubility. Lowest solubility expected near the isoelectric point. |

| Polar Protic | Water, Ethanol, Methanol | Moderate to High | Capable of hydrogen bonding with both the carboxylic acid and the pyridine nitrogen. |

| Polar Aprotic | DMSO, Acetone, Acetonitrile | High (DMSO) to Low (ACN) | Good dipole-dipole interactions. DMSO is an excellent solvent for many drug candidates.[7] Solubility in acetonitrile may be lower.[8] |

| Non-Polar | Toluene, Hexane | Very Low | The polar functional groups dominate, leading to poor interaction with non-polar solvents. |

Methodologies for Experimental Solubility Determination

Two primary types of solubility are measured during drug development: kinetic and thermodynamic. Each provides different insights and is applied at different stages of the discovery process.[9][10]

Thermodynamic (Equilibrium) Solubility: The Gold Standard

Thermodynamic solubility is the maximum concentration of a compound that can be dissolved in a solvent at equilibrium under specific conditions of temperature and pressure.[9] This is the most accurate and relevant measure for predicting in-vivo behavior and is typically determined using the "shake-flask" method.[2][3]

-

Preparation: Add an excess of solid, crystalline this compound to a series of vials, each containing a different solvent or aqueous buffer of a specific pH.

-

Causality: Using an excess of solid material ensures that a saturated solution is achieved, which is the definition of equilibrium solubility.[10] The crystalline form is used as it is typically the most stable polymorph.

-

-

Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., at 25°C and 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[10]

-

Causality: Equilibrium is a time-dependent process. Shorter incubation times may lead to an underestimation of the true solubility. 24 hours is a common starting point, but complex molecules may require longer.

-

-

Separation: After equilibration, allow the vials to stand, permitting the undissolved solid to settle. Carefully collect the supernatant. For accurate results, filter the supernatant through a low-binding filter (e.g., 0.22 µm PVDF) to remove any remaining solid particles.

-

Causality: Failure to remove microscopic particles will lead to an overestimation of solubility. Adsorption of the compound to the filter must be checked and accounted for.[2]

-

-

Quantification: Determine the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Mass Spectrometry (LC/MS).[10]

-

Causality: A robust, specific, and sensitive analytical method is crucial for accurate quantification. A standard calibration curve must be prepared to relate the analytical signal to the concentration.

-

Caption: Workflow for Thermodynamic Solubility Measurement.

Kinetic Solubility: High-Throughput Screening

Kinetic solubility is a measure of how quickly a compound precipitates out of a solution when added from a concentrated organic solvent stock (typically DMSO) into an aqueous buffer.[9] It is not a true equilibrium measurement but is invaluable in early discovery for rapidly ranking compounds and flagging potential issues.[2][3]

-

Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

-

Serial Dilution: In a microplate, perform serial dilutions of the DMSO stock solution into the aqueous buffer of interest (e.g., PBS, pH 7.4). The final DMSO concentration should be kept low and constant (e.g., <1-2%) across all wells.

-

Causality: High concentrations of DMSO can act as a co-solvent, artificially inflating the apparent solubility. Keeping it constant ensures a fair comparison across different compound concentrations.

-

-

Incubation: Incubate the plate for a short period (e.g., 1-2 hours) at a controlled temperature.

-

Measurement: Measure the turbidity (light scattering) of each well using a microplate nephelometer.[3] The concentration at which a sharp increase in light scattering is observed is reported as the kinetic solubility.

-

Causality: The formation of precipitate causes light to scatter. Nephelometry provides a highly sensitive method for detecting the onset of precipitation.[3]

-

Caption: Workflow for Kinetic Solubility Measurement.

The Critical Influence of pH on Aqueous Solubility

For an ionizable compound like this compound, pH is the most dominant factor influencing its aqueous solubility.[4] The relationship between pH, pKa, and the ratio of ionized to un-ionized forms is described by the Henderson-Hasselbalch equation.

The molecule will exist in different ionic states depending on the pH:

-

Low pH (e.g., pH < 2): Both the carboxylic acid and the pyridine nitrogen are protonated. The molecule carries a net positive charge.

-

Mid pH (near pI): The carboxylic acid is deprotonated (-COO⁻) and the pyridine nitrogen is protonated. The molecule is a zwitterion with a net neutral charge, leading to minimum solubility.

-

High pH (e.g., pH > 8): The carboxylic acid is deprotonated (-COO⁻) and the pyridine nitrogen is neutral. The molecule carries a net negative charge.

Caption: Ionic States vs. pH for this compound.

Conclusion: A Blueprint for Characterization

This guide establishes a robust framework for understanding and experimentally determining the solubility profile of this compound. Based on its amphoteric chemical structure, we predict a classic U-shaped pH-solubility profile, with minimal solubility at its isoelectric point and significantly higher solubility in acidic and basic conditions. We anticipate moderate to high solubility in polar organic solvents like DMSO and alcohols, and poor solubility in non-polar media.

The provided protocols for thermodynamic and kinetic solubility determination are the industry-standard methods required to generate the precise, high-quality data needed for informed decision-making in a drug development program. Executing these experiments will replace prediction with certainty, providing the critical data needed to assess the developability of this compound and design appropriate formulations. A thorough characterization of solubility is not merely a data-gathering exercise; it is a foundational pillar of successful pharmaceutical science.

References

- Creative Biolabs. Aqueous Solubility.

- Jadhav, D. S. (2013-02-15). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. Pharmatutor.

- BMG LABTECH. (2023-04-06). Drug solubility: why testing early matters in HTS.

- Pandit, N. K., & Strykowski, J. M. (1989). Effect of pH and temperature on the solubility of a surface active carboxylic acid. Journal of Pharmaceutical Sciences, 78(9), 767-770.

- Chen, Y. M., et al. (2020). The Effects of pH on the Structure and Bioavailability of Imidazobenzodiazepine-3-Carboxylate MIDD0301. Molecular Pharmaceutics, 17(5), 1694-1705.

- Jozwiakowski, M. J., et al. (2023). The Effect of Acid pH Modifiers on the Release Characteristics of Weakly Basic Drug from Hydrophlilic–Lipophilic Matrices. AAPS PharmSciTech, 14(1), 123-131.

- Ruan, H., et al. (2018). Solubility determination and thermodynamic modelling of 3,5-dimethylpyrazole in nine organic solvents from T = (283.15 to 313.15) K and mixing properties of solutions. The Journal of Chemical Thermodynamics, 125, 1-9.

- Domańska, U., et al. (2017). New Dimethylpyridine-3-Carboxamide Derivatives as MMP-13 Inhibitors with Anticancer Activity. Molecules, 22(10), 1649.

Sources

- 1. lifechemicals.com [lifechemicals.com]

- 2. pharmatutor.org [pharmatutor.org]

- 3. bmglabtech.com [bmglabtech.com]

- 4. Effect of pH and temperature on the solubility of a surface active carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The Effects of pH on the Structure and Bioavailability of Imidazobenzodiazepine-3-Carboxylate MIDD0301 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 10. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]

Spectroscopic Data for 3,5-Dimethylpyridine-2-carboxylic Acid: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive overview of the anticipated spectroscopic characteristics of 3,5-Dimethylpyridine-2-carboxylic acid (CAS No: 4733-68-0). In the absence of publicly available experimental spectra for this specific compound, this document leverages established principles of spectroscopic analysis and data from analogous structures to predict the Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopic data. Furthermore, this guide details standardized experimental protocols for acquiring and validating this data, offering a robust framework for researchers and professionals in drug development and chemical synthesis. The methodologies outlined herein are designed to be self-validating, ensuring a high degree of confidence in experimental outcomes.

Introduction

This compound, a derivative of picolinic acid, presents a chemical scaffold of interest in medicinal chemistry and materials science. The precise elucidation of its molecular structure is paramount for its application and further development. Spectroscopic techniques are the cornerstone of such structural characterization. This guide serves as a predictive and methodological resource, empowering researchers to identify and characterize this molecule with a high degree of scientific rigor.

The predictions herein are based on the fundamental principles of spectroscopy and comparative analysis with structurally related compounds, including 3,5-dimethylpyridine and various pyridine carboxylic acids. While predictive, the data provides a strong baseline for experimental verification.

Predicted Spectroscopic Data

The following sections detail the anticipated spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

The proton NMR spectrum is expected to exhibit distinct signals corresponding to the aromatic protons and the two methyl groups. The acidic proton of the carboxylic acid is also a key diagnostic signal.

-

δ ~10-13 ppm (1H, broad singlet): This signal is attributed to the acidic proton of the carboxylic acid. Its chemical shift can be highly variable depending on concentration and solvent due to hydrogen bonding. It may be exchangeable with D₂O.[1][2]

-

δ ~8.3 ppm (1H, singlet): This signal is predicted for the proton at the C6 position of the pyridine ring.

-

δ ~7.5 ppm (1H, singlet): This signal corresponds to the proton at the C4 position of the pyridine ring.

-

δ ~2.6 ppm (3H, singlet): This singlet is assigned to the methyl group at the C3 position.

-

δ ~2.4 ppm (3H, singlet): This singlet is assigned to the methyl group at the C5 position.

The carbon NMR spectrum will provide information on all the carbon atoms in the molecule.

-

δ ~170-175 ppm: This signal corresponds to the carbonyl carbon of the carboxylic acid.[1][2]

-

δ ~150-155 ppm: Predicted chemical shift for the C2 carbon of the pyridine ring, bonded to the carboxylic acid.

-

δ ~148-152 ppm: Predicted chemical shift for the C6 carbon of the pyridine ring.

-

δ ~138-142 ppm: Predicted chemical shift for the C4 carbon of the pyridine ring.

-

δ ~135-139 ppm: Predicted chemical shift for the C3 carbon of the pyridine ring.

-

δ ~130-134 ppm: Predicted chemical shift for the C5 carbon of the pyridine ring.

-

δ ~20-25 ppm: Chemical shift for the methyl carbon at the C3 position.

-

δ ~18-23 ppm: Chemical shift for the methyl carbon at the C5 position.

Table 1: Predicted NMR Data Summary for this compound

| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| -COOH | ~10-13 | ~170-175 |

| H6 | ~8.3 | ~148-152 |

| H4 | ~7.5 | ~138-142 |

| 3-CH₃ | ~2.6 | ~20-25 |

| 5-CH₃ | ~2.4 | ~18-23 |

| C2 | - | ~150-155 |

| C3 | - | ~135-139 |

| C5 | - | ~130-134 |

Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying the functional groups present in a molecule. The spectrum of this compound is expected to be dominated by the characteristic absorptions of the carboxylic acid and the substituted pyridine ring.

-

O-H Stretch: A very broad and strong absorption is expected in the range of 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid dimer.[1][2][3][4][5]

-

C=O Stretch: A strong, sharp absorption is predicted between 1700-1725 cm⁻¹ for the carbonyl group of the carboxylic acid.[3][4]

-

C-O Stretch: A medium intensity band is expected in the region of 1200-1300 cm⁻¹.[3]

-

Aromatic C=C and C=N Stretches: Medium to weak absorptions are anticipated in the 1450-1600 cm⁻¹ region, corresponding to the pyridine ring vibrations.

-

C-H Stretches: Absorptions for the aromatic and methyl C-H stretches will be observed around 2850-3100 cm⁻¹.

Table 2: Predicted Key IR Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch (Carboxylic Acid) | 2500-3300 | Strong, Broad |

| C-H Stretch (Aromatic & Alkyl) | 2850-3100 | Medium to Weak |

| C=O Stretch (Carboxylic Acid) | 1700-1725 | Strong |

| C=C and C=N Stretches (Pyridine Ring) | 1450-1600 | Medium to Weak |

| C-O Stretch (Carboxylic Acid) | 1200-1300 | Medium |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (Molecular Weight: 151.16 g/mol )[6], the following is expected under electron ionization (EI):

-

Molecular Ion Peak (M⁺): A peak at m/z = 151 is anticipated, corresponding to the molecular weight of the compound.

-

[M-OH]⁺: A significant fragment at m/z = 134, resulting from the loss of a hydroxyl radical.

-

[M-COOH]⁺: A prominent fragment at m/z = 106, corresponding to the loss of the entire carboxylic acid group. This would result in the 3,5-dimethylpyridinyl cation.

-

Further Fragmentation: Subsequent fragmentation of the pyridine ring may lead to smaller charged species.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within the molecule. The pyridine ring is the primary chromophore. The presence of the methyl and carboxylic acid groups will influence the absorption maxima.

-

λ_max: An absorption maximum is predicted in the range of 260-280 nm in a polar solvent like ethanol or methanol. This corresponds to the π → π* transitions of the pyridine ring.

Experimental Protocols

To obtain and validate the spectroscopic data for this compound, the following detailed protocols are recommended.

NMR Spectroscopy Acquisition

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the solid this compound.

-

Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

-

Ensure complete dissolution; gentle warming or sonication may be applied if necessary.

-

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution.

-

Tune and shim the instrument to the specific solvent and sample.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Set the spectral width to cover the expected chemical shift range (e.g., -1 to 14 ppm).

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

Set the spectral width to encompass the expected range (e.g., 0 to 200 ppm).

-

A larger number of scans will be required due to the lower natural abundance of ¹³C (typically several hundred to a few thousand).

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase correct the spectra.

-

Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

-

Integrate the ¹H NMR signals and pick the peaks for both ¹H and ¹³C spectra.

-

IR Spectroscopy Acquisition (FT-IR)

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.

-

-

Data Acquisition:

-

Record a background spectrum of the empty ATR crystal.

-

Record the sample spectrum.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

The data is usually collected over a range of 4000-400 cm⁻¹.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Label the significant peaks.

-

Mass Spectrometry Acquisition (EI-MS)

-

Sample Introduction:

-

Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for a solid sample or after separation by gas chromatography (GC-MS) if the compound is sufficiently volatile and thermally stable.

-

-

Ionization:

-

Utilize electron ionization (EI) at a standard energy of 70 eV.

-

-

Mass Analysis:

-

Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 40-300).

-

-

Data Analysis:

-

Identify the molecular ion peak.

-

Analyze the fragmentation pattern and propose structures for the major fragment ions.

-

UV-Vis Spectroscopy Acquisition

-

Sample Preparation:

-

Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile). The concentration should be chosen to give an absorbance reading between 0.1 and 1.

-

Prepare a blank solution using the same solvent.

-

-

Data Acquisition:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Record a baseline with the blank solution in both the sample and reference cuvettes.

-

Replace the blank in the sample cuvette with the sample solution.

-

Scan a wavelength range from approximately 200 to 400 nm.

-

-

Data Analysis:

-

Determine the wavelength of maximum absorbance (λ_max).

-

If the concentration is known accurately, the molar absorptivity (ε) can be calculated using the Beer-Lambert law.

-

Visualization of Methodologies

The following diagrams illustrate the relationships between the spectroscopic techniques and a typical experimental workflow.

Caption: Relationship between spectroscopic techniques and the structural information they provide.

Caption: A generalized experimental workflow for the spectroscopic characterization of this compound.

Conclusion

This technical guide provides a detailed predictive analysis of the spectroscopic data for this compound, alongside robust protocols for its experimental determination. By following the outlined methodologies, researchers can confidently acquire and interpret the necessary data to confirm the structure and purity of this compound. The integration of predictive data with standardized experimental procedures offers a comprehensive and self-validating approach to the characterization of novel chemical entities in a research and development setting.

References

- Metabolites of Key Flavor Compound 2,3,5-Trimethylpyrazine in Human Urine. (2022). mediaTUM.

- IR: carboxylic acids.

- Spectral Databases. Wiley Science Solutions.

- 2-Pyridinecarboxylic acid. SpectraBase.

- Pyridine-3,4-dicarboxylic acid - Optional[1H NMR] - Spectrum. SpectraBase.

- 3,5-Dimethylpyridine. PubChem.

- Dimethyl pyridine-3,5-dicarboxylate. PubChem.

- IR Spectrum: Carboxylic Acids. Química Organica.org.

- 20.8 Spectroscopy of Carboxylic Acids and Nitriles. NC State University Libraries.

- 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts.

- 2,6-Lutidine. NIST WebBook.

- This compound In Stock. Anichem.

- The structure of 3,5-dimethylpyrazole/carboxylic acids co-crystals. arkat usa.

- Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry. PubMed.

- Synthesis and Evaluation of the Antiproliferative Activity of the Derivatives of 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic Acids. MDPI.

- PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN) FOR CSIR NET/GATE. YouTube.

- 3,5-Lutidine. Wikipedia.

- Supporting Information for Contributions of pocket depth and electrostatic interactions to affinity and selectivity of receptors. The Royal Society of Chemistry.

- A Solvent-Reagent Selection Guide for Steglich-type Esterification of Carboxylic Acids - Supporting Information. The Royal Society of Chemistry.

- Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evaluation of their Liquid Crystal and Biological Studies. Semantic Scholar.

- GCMS Section 6.12. Whitman People.

Sources

- 1. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. echemi.com [echemi.com]

- 5. IR Spectrum: Carboxylic Acids [quimicaorganica.org]

- 6. This compound | CymitQuimica [cymitquimica.com]

An In-depth Technical Guide to the ¹H NMR Spectroscopic Analysis of 3,5-Dimethylpyridine-2-carboxylic Acid

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of novel chemical entities in pharmaceutical and materials science research. This guide provides a comprehensive technical overview of the ¹H NMR analysis of 3,5-Dimethylpyridine-2-carboxylic acid, a substituted heterocyclic compound. We present a detailed, first-principles prediction of its ¹H NMR spectrum, including chemical shifts, coupling constants, and integration. This theoretical analysis is complemented by a robust, step-by-step experimental protocol for acquiring high-fidelity NMR data. Furthermore, we discuss the application of advanced 2D NMR techniques, such as COSY, HSQC, and HMBC, for the unambiguous assignment of all proton and carbon signals. This document is intended for researchers, chemists, and drug development professionals who require a practical and theoretical understanding of NMR for the structural characterization of complex organic molecules.

Introduction to this compound

This compound belongs to the class of substituted pyridine carboxylic acids, which are key building blocks in medicinal chemistry. The unique arrangement of a carboxylic acid and two methyl groups on the pyridine ring creates a distinct electronic and steric environment, making NMR spectroscopy the premier technique for its structural verification and purity assessment.

Accurate interpretation of the NMR spectrum is critical for confirming the regiochemistry of the substituents, which in turn dictates the molecule's biological activity and physical properties. This guide explains the causality behind the expected spectral features, providing a framework for both prediction and empirical verification.

Figure 1: Structure of this compound with key protons labeled.

Predicted ¹H NMR Spectrum: A Detailed Analysis

While an experimental spectrum provides definitive data, predicting a spectrum from first principles is a fundamental skill. This process relies on understanding how molecular structure influences the magnetic environment of each proton.

Unique Proton Environments

The molecule possesses a plane of pseudo-symmetry broken by the C2-carboxylic acid, resulting in five distinct proton environments:

-

H-6 (a): The single proton on the pyridine ring alpha to the nitrogen.

-

H-4 (b): The single proton on the pyridine ring gamma to the nitrogen.

-

3-CH₃ (c): The three protons of the methyl group at the C3 position.

-

5-CH₃ (d): The three protons of the methyl group at the C5 position.

-

COOH (e): The acidic proton of the carboxylic acid group.

Chemical Shift (δ) Predictions

The chemical shift of a proton is dictated by its local electronic environment. Electron-withdrawing groups deshield protons, shifting their signals downfield (to higher ppm), while electron-donating groups cause shielding and an upfield shift.[1][2][3]

-

COOH Proton (e): The acidic proton of a carboxylic acid is highly deshielded and its signal is typically found far downfield, in the 10.0-13.0 ppm range.[4][5] Its chemical shift is highly dependent on solvent, concentration, and temperature due to variations in hydrogen bonding. It will appear as a broad singlet.

-

H-6 Proton (a): This proton is subject to two strong deshielding effects: it is alpha to the electronegative ring nitrogen and ortho to the electron-withdrawing carboxylic acid group. This combination will shift its signal significantly downfield, predicted to be in the 8.3-8.6 ppm range.

-

H-4 Proton (b): This proton is gamma to the nitrogen and para to the carboxylic acid group. It is flanked by two electron-donating methyl groups, which will provide some shielding. Its position will be a balance of these effects, placing it upfield relative to H-6. A predicted range is 7.3-7.6 ppm .

-

Methyl Protons (c & d): The two methyl groups (3-CH₃ and 5-CH₃) are in slightly different environments. The 3-CH₃ is ortho to the carboxylic acid, while the 5-CH₃ is meta. This subtle electronic difference may lead to two distinct singlets. Protons on methyl groups attached to aromatic rings typically appear between 2.0-2.5 ppm. We predict these signals to be in the 2.4-2.8 ppm range. They may be well-resolved or could potentially overlap.

Spin-Spin Coupling (J) Analysis

Spin-spin coupling arises from the interaction of nuclear spins through the bonding electrons, resulting in the splitting of NMR signals.

-

H-6 (a) and H-4 (b): These two protons are four bonds apart (meta to each other). Meta coupling (⁴J) in aromatic systems is typically small, on the order of 2-3 Hz .[6] Therefore, H-6 and H-4 are expected to appear as narrow doublets or singlets with slight broadening, depending on the spectrometer's resolution.

-

Methyl Protons (c & d): The protons of the methyl groups have no adjacent protons to couple with. Therefore, they will both appear as sharp singlets .

-

COOH Proton (e): The acidic proton typically undergoes rapid exchange with solvent or trace water, which averages out any coupling to other protons. It will appear as a singlet (often broad).

Integration

The area under each NMR signal is proportional to the number of protons it represents. For this compound, the expected integral ratio for signals (a) : (b) : (c) : (d) : (e) will be 1 : 1 : 3 : 3 : 1 .

Tabular Summary of Predicted Spectral Data

The predicted ¹H NMR data are summarized below for a sample dissolved in a non-protic solvent like DMSO-d₆, which is ideal for observing carboxylic acid protons.[7]

| Assignment (Label) | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-6 (a) | 8.3 – 8.6 | Singlet (s) or Doublet (d) | ⁴J ≈ 2-3 (if resolved) | 1H |

| H-4 (b) | 7.3 – 7.6 | Singlet (s) or Doublet (d) | ⁴J ≈ 2-3 (if resolved) | 1H |

| 3-CH₃ (c) | 2.4 – 2.8 | Singlet (s) | N/A | 3H |

| 5-CH₃ (d) | 2.4 – 2.8 | Singlet (s) | N/A | 3H |

| COOH (e) | 10.0 – 13.0 | Broad Singlet (br s) | N/A | 1H |

| Table 1: Predicted ¹H NMR spectral parameters for this compound. |

Experimental Protocol for Spectrum Acquisition

Adherence to a standardized protocol ensures data reproducibility and quality.

Sample Preparation

-

Weighing: Accurately weigh 5-10 mg of this compound.

-

Solvent Selection: Choose an appropriate deuterated solvent. DMSO-d₆ is highly recommended for its ability to dissolve the analyte and allow observation of the acidic proton. CDCl₃ can also be used, but the COOH proton may exchange or have a very broad signal.

-

Dissolution: Transfer the weighed sample into a clean, dry vial. Add 0.5-0.6 mL of the deuterated solvent.[8]

-

Mixing: Gently vortex or sonicate the vial until the sample is completely dissolved.

-

Transfer: If the solution is clear, transfer it into a 5 mm NMR tube using a clean Pasteur pipette. If any particulates are present, filter the solution through a small plug of glass wool in the pipette.

-

Capping: Securely cap the NMR tube.

Spectrometer Setup & 1D ¹H Acquisition

-

Insertion: Insert the sample into the NMR spectrometer.

-

Locking: Lock the spectrometer on the deuterium signal of the solvent. This step corrects for any magnetic field drift.

-

Shimming: Adjust the shim coils to optimize the magnetic field homogeneity. This is crucial for achieving sharp lines and high resolution, which is necessary to resolve the small meta-coupling.

-

Tuning and Matching: Tune and match the probe for the ¹H frequency to ensure maximum signal-to-noise.

-